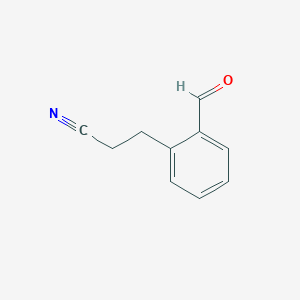
2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a phenethyloxy group, and an acetanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethyl chloride with phenethyl alcohol to form 2-(diethylamino)-2’-phenethyloxyethane. This intermediate is then reacted with acetanilide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetanilide derivatives.
科学的研究の応用
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The phenethyloxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The acetanilide moiety contributes to the compound’s overall stability and bioactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of specific enzymes and modulation of receptor activity.
類似化合物との比較
2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds share a similar diethylamino group, but lidocaine has a different overall structure and is primarily used as a local anesthetic.
Procainamide: Similar in structure but used as an antiarrhythmic agent.
Bupivacaine: Another local anesthetic with a similar diethylamino group but different pharmacological properties.
The uniqueness of 2-(Diethylamino)-2’-phenethyloxyacetanilide hydrochloride lies in its combination of structural features, which confer a distinct set of chemical and biological properties, making it suitable for a wide range of applications.
特性
CAS番号 |
64058-76-0 |
|---|---|
分子式 |
C20H27ClN2O2 |
分子量 |
362.9 g/mol |
IUPAC名 |
diethyl-[2-oxo-2-[2-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
InChIキー |
SNSMSPBUTBUKGP-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)

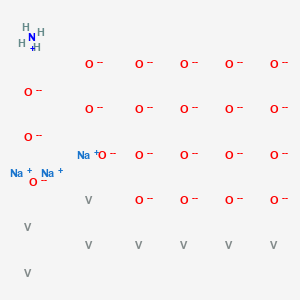
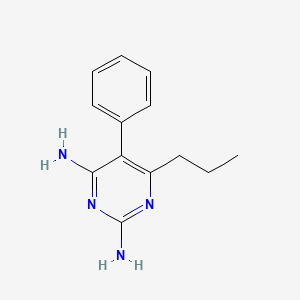
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)

![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
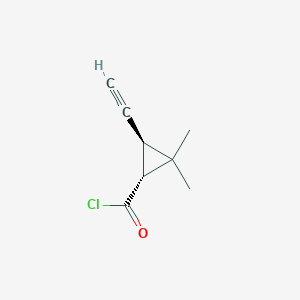
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
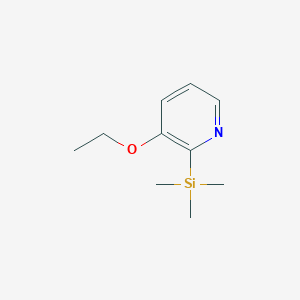
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
